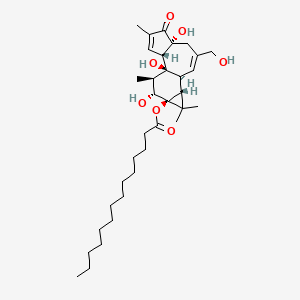
Phorbol myristate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phorbol myristate can be synthesized through the esterification of phorbol with myristic acid and acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound involves the extraction of phorbol from Croton tiglium seeds, followed by its esterification with myristic acid and acetic acid. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Phorbol myristate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form reactive oxygen species (ROS), which play a role in its biological activity.
Reduction: Reduction reactions can modify its functional groups, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, potentially modifying its activity and specificity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and other oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ROS, while substitution can result in derivatives with altered biological activity .
Applications De Recherche Scientifique
Phorbol myristate has a wide range of applications in scientific research:
Mécanisme D'action
Phorbol myristate exerts its effects primarily through the activation of PKC. Upon binding to PKC, it induces a conformational change that activates the enzyme, leading to the phosphorylation of various downstream targets. This activation triggers a cascade of signaling events, including the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines . The molecular targets and pathways involved include the PKC-NF-κB pathway, which plays a crucial role in inflammation and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phorbol 12,13-dibutyrate: Another phorbol ester with similar PKC-activating properties.
Phorbol 12,13-didecanoate: A phorbol ester with different acyl groups, affecting its potency and specificity.
Uniqueness
Phorbol myristate is unique due to its high potency and specificity in activating PKC. Its ability to induce a robust and sustained activation of PKC makes it a valuable tool in research, particularly in studies related to inflammation, cancer, and immune responses .
Propriétés
Formule moléculaire |
C34H54O7 |
|---|---|
Poids moléculaire |
574.8 g/mol |
Nom IUPAC |
[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate |
InChI |
InChI=1S/C34H54O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)41-34-28(31(34,4)5)25-19-24(21-35)20-32(39)26(18-22(2)29(32)37)33(25,40)23(3)30(34)38/h18-19,23,25-26,28,30,35,38-40H,6-17,20-21H2,1-5H3/t23-,25+,26-,28-,30-,32-,33-,34-/m1/s1 |
Clé InChI |
CESGKXMBHGUQTB-VONOSFMSSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@]4([C@H]([C@]3([C@@H]([C@H]2O)C)O)C=C(C4=O)C)O)CO |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2O)C)O)C=C(C4=O)C)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


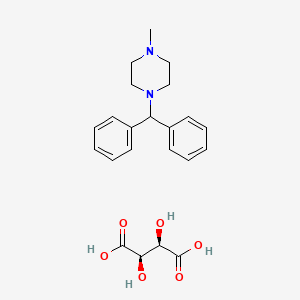
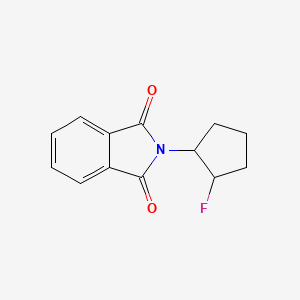
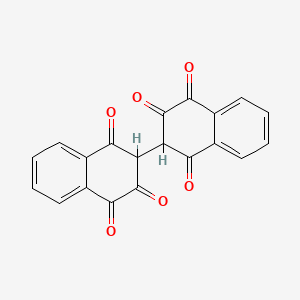
![Methyl 9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12290625.png)
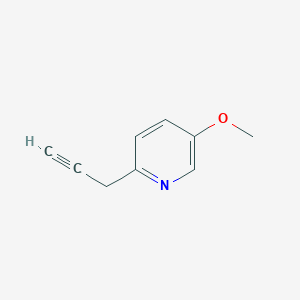
![N-[2-(4-Benzyloxy-3-methoxyphenyl)ethyl]-3-benzyloxy-4-methoxy-N-[(1S)-1-phenylethyl]benzeneacetamide](/img/structure/B12290635.png)
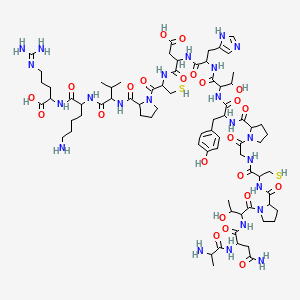
![5-Amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione monohydrate](/img/structure/B12290657.png)
![(2S)-3-[benzyl(methyl)amino]-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B12290666.png)
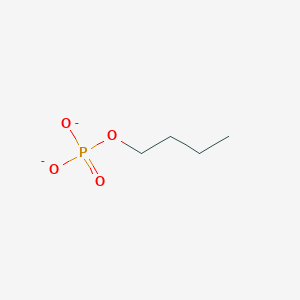
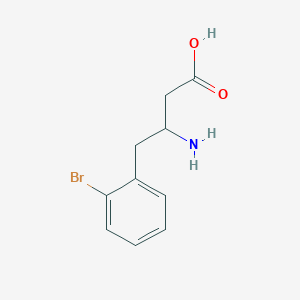
![(2S)-3-(3-aminophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12290680.png)
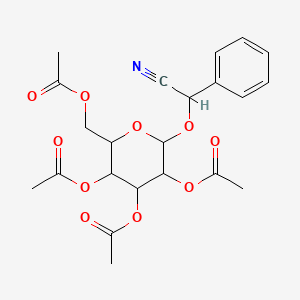
![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B12290697.png)
